Cas no 327094-05-3 ((2E)-3-4-methyl-3-(pyrrolidine-1-sulfonyl)phenylprop-2-enoic acid)
(2E)-3-4-methyl-3-(pyrrolidine-1-sulfonyl)phenylprop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
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- (2E)-3-4-methyl-3-(pyrrolidine-1-sulfonyl)phenylprop-2-enoic acid
- (E)-3-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid
- 2-Propenoic acid, 3-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-
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- Inchi: 1S/C14H17NO4S/c1-11-4-5-12(6-7-14(16)17)10-13(11)20(18,19)15-8-2-3-9-15/h4-7,10H,2-3,8-9H2,1H3,(H,16,17)
- InChI Key: FFVBEDIHWUMOFO-UHFFFAOYSA-N
- SMILES: C(O)(=O)C=CC1=CC=C(C)C(S(N2CCCC2)(=O)=O)=C1
(2E)-3-4-methyl-3-(pyrrolidine-1-sulfonyl)phenylprop-2-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1012-0095-2μmol |
(2E)-3-[4-methyl-3-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enoic acid |
327094-05-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1012-0095-5μmol |
(2E)-3-[4-methyl-3-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enoic acid |
327094-05-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1012-0095-10μmol |
(2E)-3-[4-methyl-3-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enoic acid |
327094-05-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1012-0095-20μmol |
(2E)-3-[4-methyl-3-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enoic acid |
327094-05-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1012-0095-1mg |
(2E)-3-[4-methyl-3-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enoic acid |
327094-05-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1012-0095-2mg |
(2E)-3-[4-methyl-3-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enoic acid |
327094-05-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1012-0095-3mg |
(2E)-3-[4-methyl-3-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enoic acid |
327094-05-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1012-0095-4mg |
(2E)-3-[4-methyl-3-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enoic acid |
327094-05-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1012-0095-5mg |
(2E)-3-[4-methyl-3-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enoic acid |
327094-05-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1012-0095-10mg |
(2E)-3-[4-methyl-3-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enoic acid |
327094-05-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
(2E)-3-4-methyl-3-(pyrrolidine-1-sulfonyl)phenylprop-2-enoic acid Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on (2E)-3-4-methyl-3-(pyrrolidine-1-sulfonyl)phenylprop-2-enoic acid
Introduction to (2E)-3-4-methyl-3-(pyrrolidine-1-sulfonyl)phenylprop-2-enoic Acid (CAS No. 327094-05-3)
(2E)-3-4-methyl-3-(pyrrolidine-1-sulfonyl)phenylprop-2-enoic acid, identified by its CAS number 327094-05-3, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules characterized by its unique structural features, which include a phenyl ring substituted with a pyrrolidine-1-sulfonyl group and an α,β-unsaturated carboxylic acid moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable candidate for various applications in medicinal chemistry and drug discovery.
The molecular structure of (2E)-3-4-methyl-3-(pyrrolidine-1-sulfonyl)phenylprop-2-enoic acid consists of a phenyl ring connected to a propenoic acid backbone through a methyl-substituted pyrrolidine sulfonyl group. This configuration suggests potential interactions with biological targets, such as enzymes and receptors, which are critical for the development of therapeutic agents. The unsaturated bond in the propenoic acid moiety enhances the compound's reactivity, enabling it to participate in various chemical transformations that are useful in synthetic chemistry.
In recent years, there has been growing interest in exploring the pharmacological properties of compounds with similar structural motifs. The pyrrolidine sulfonyl group, in particular, has been identified as a key pharmacophore in several drug candidates due to its ability to modulate enzyme activity and receptor binding. Studies have demonstrated that this moiety can enhance binding affinity and selectivity, which are crucial factors in the design of novel therapeutics. The phenyl ring further contributes to the compound's binding potential by providing hydrophobic interactions and π-stacking capabilities.
One of the most compelling aspects of (2E)-3-4-methyl-3-(pyrrolidine-1-sulfonyl)phenylprop-2-enoic acid is its potential application in the development of inhibitors for enzymes involved in inflammatory pathways. Inflammatory processes are central to numerous diseases, including autoimmune disorders and cancer, making them attractive targets for therapeutic intervention. Preclinical studies have shown that compounds with structural similarities to this molecule can inhibit key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play a critical role in the production of pro-inflammatory mediators, and their inhibition can lead to significant therapeutic benefits.
The α,β-unsaturated carboxylic acid moiety in (2E)-3-4-methyl-3-(pyrrolidine-1-sulfonyl)phenylprop-2-enoic acid also presents opportunities for further chemical manipulation. This functional group can undergo various reactions, including Michael additions, aldol condensations, and Diels-Alder reactions, which are widely used in synthetic organic chemistry. These reactions allow for the introduction of additional functional groups or the construction of more complex molecular architectures, expanding the compound's utility in drug discovery efforts.
Recent advances in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular modeling studies have been employed to predict the binding modes of (2E)-3-4-methyl-3-(pyrrolidine-1-sulfonyl)phenylprop-2-enoic acid with biological targets. These studies have provided valuable insights into how the compound interacts with its intended receptors or enzymes, helping to guide further optimization efforts. Additionally, virtual screening techniques have identified novel analogs with enhanced potency and selectivity, demonstrating the importance of structure-based drug design strategies.
The synthesis of (2E)-3-4-methyl-3-(pyrrolidine-1-sulfonyl)phenylprop-2-enoic acid presents both challenges and opportunities for synthetic chemists. The presence of multiple functional groups requires careful consideration during the synthetic planning process to ensure high yields and purity. However, recent developments in synthetic methodologies have made it possible to construct complex molecules more efficiently than ever before. For instance, transition metal-catalyzed reactions have been successfully applied to introduce specific functional groups into the molecular framework while maintaining regioselectivity.
In conclusion, (2E)-3-4-methyl-3-(pyrrolidine-1-sulfonyl)phenylprop-2-enoic acid (CAS No. 327094-05) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration as a lead molecule or intermediate in drug development programs. As our understanding of biological pathways continues to grow, compounds like this one will play an increasingly important role in addressing unmet medical needs.
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